
5-Bromo-2-(dicyanomethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(dicyanomethyl)pyridine is an organic compound with the molecular formula C8H4BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a dicyanomethyl group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dicyanomethyl)pyridine typically involves the bromination of 2-(dicyanomethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(dicyanomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-2-(dicyanomethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dicyanomethyl)pyridine involves its ability to participate in various chemical reactions. The bromine atom and the dicyanomethyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a coupling partner in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(dimethoxymethyl)pyridine: Similar in structure but with a dimethoxymethyl group instead of a dicyanomethyl group.
5-Bromo-2-methylpyridine: Similar in structure but with a methyl group instead of a dicyanomethyl group.
Uniqueness
5-Bromo-2-(dicyanomethyl)pyridine is unique due to the presence of the dicyanomethyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific chemical syntheses and applications.
Properties
CAS No. |
116195-82-5 |
|---|---|
Molecular Formula |
C8H4BrN3 |
Molecular Weight |
222.04 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)propanedinitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-1-2-8(12-5-7)6(3-10)4-11/h1-2,5-6H |
InChI Key |
VFTDUVQHWCLDTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


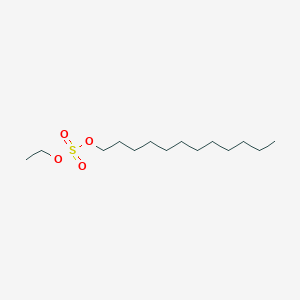
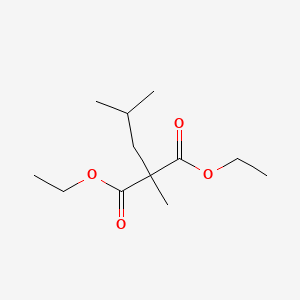
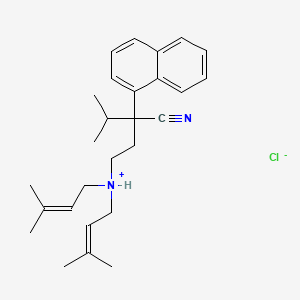
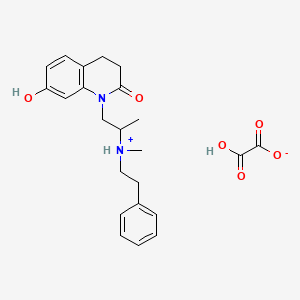

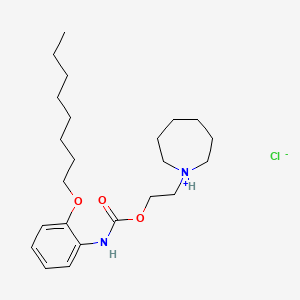
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
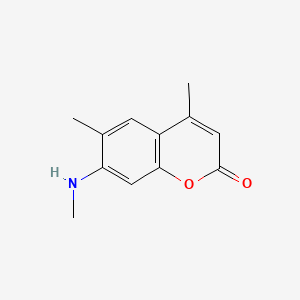
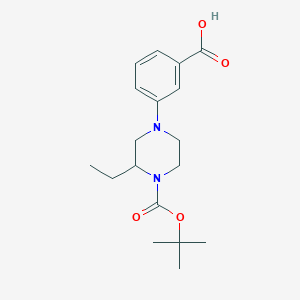
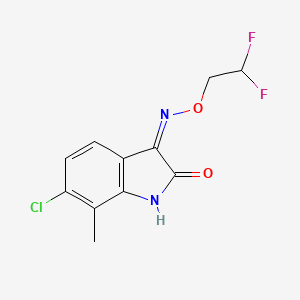
![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
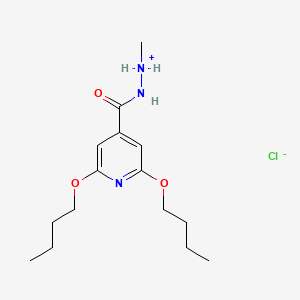
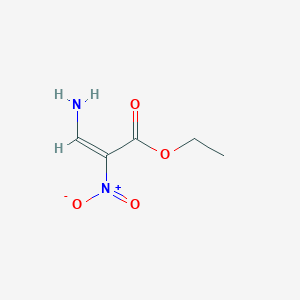
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)
